1-Ethoxy-2-(2-iodoethoxy)benzene 1-Ethoxy-2-(2-iodoethoxy)benzene
Brand Name: Vulcanchem
CAS No.: 663950-33-2
VCID: VC5402148
InChI: InChI=1S/C10H13IO2/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6H,2,7-8H2,1H3
SMILES: CCOC1=CC=CC=C1OCCI
Molecular Formula: C10H13IO2
Molecular Weight: 292.116

1-Ethoxy-2-(2-iodoethoxy)benzene

CAS No.: 663950-33-2

Cat. No.: VC5402148

Molecular Formula: C10H13IO2

Molecular Weight: 292.116

* For research use only. Not for human or veterinary use.

1-Ethoxy-2-(2-iodoethoxy)benzene - 663950-33-2

Specification

CAS No. 663950-33-2
Molecular Formula C10H13IO2
Molecular Weight 292.116
IUPAC Name 1-ethoxy-2-(2-iodoethoxy)benzene
Standard InChI InChI=1S/C10H13IO2/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6H,2,7-8H2,1H3
Standard InChI Key LJSCVNJEBIWYLD-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1OCCI

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1-Ethoxy-2-(2-iodoethoxy)benzene consists of a benzene ring with two substituents:

  • An ethoxy group (-OCH₂CH₃) at position 1.

  • A 2-iodoethoxy group (-OCH₂CH₂I) at position 2 .

The IUPAC name, 1-ethoxy-2-(2-iodoethoxy)benzene, reflects this substitution pattern. The SMILES notation CCOC1=CC=CC=C1OCCI and InChIKey LJSCVNJEBIWYLD-UHFFFAOYSA-N provide unambiguous identifiers for its structure .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₃IO₂
Molecular Weight292.12 g/mol
AppearancePowder
Storage Conditions+4°C
Hazard StatementsH302, H315, H319, H335

The iodine atom introduces polarity and reactivity, enabling participation in cross-coupling reactions, while the ether linkages enhance solubility in organic solvents.

Synthesis and Manufacturing

Industrial Synthesis Routes

The synthesis of 1-ethoxy-2-(2-iodoethoxy)benzene typically involves nucleophilic substitution or etherification reactions. A representative method includes:

  • Iodination of Ethoxybenzene Derivatives: Reacting 1-ethoxy-2-hydroxybenzene with iodoethane in the presence of a base such as potassium carbonate .

  • Protection-Deprotection Strategies: Introducing the iodine moiety via intermediates like 2-(2-hydroxyethoxy)-1-ethoxybenzene, followed by iodination using NaIO₄ or HI.

Applications in Research and Industry

Pharmaceutical Intermediates

The iodine atom serves as a leaving group in Ulmann couplings and Suzuki-Miyaura reactions, facilitating the synthesis of biaryl structures prevalent in drug candidates. For example, analogs of this compound are used in antiviral and anticancer agent development.

Material Science

In polymer chemistry, the compound’s ether linkages contribute to thermal stability and flexibility in epoxy resins. Its halogen content also aids in flame retardancy .

Life Science Research

Supplied as a high-purity reagent, 1-ethoxy-2-(2-iodoethoxy)benzene is employed in:

  • Proteomics: Modifying peptide side chains.

  • Diagnostics: Radiolabeling precursors for imaging agents .

Precautionary MeasureCode
Avoid inhalationP261
Use protective glovesP280
Store in a ventilated areaP403

Regulatory Status

1-Ethoxy-2-(2-iodoethoxy)benzene is classified for research use only, with commercial distribution restricted to certified laboratories .

Comparative Analysis with Related Compounds

1-Ethoxy-2-(2-iodoethoxy)benzene vs. (2-Iodoethoxy)benzene

While both compounds contain a 2-iodoethoxy group, the former’s additional ethoxy substituent alters reactivity:

Property1-Ethoxy-2-(2-iodoethoxy)benzene(2-Iodoethoxy)benzene
Molecular FormulaC₁₀H₁₃IO₂C₈H₉IO
Molecular Weight292.12 g/mol248.06 g/mol
ApplicationsDrug synthesis, polymersBasic organic synthesis

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